Ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate
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Overview
Description
Ethyl 3-azabicyclo[310]hex-2-ene-2-carboxylate is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate typically involves cyclopropanation reactions. One common method is the dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. This reaction can be conducted under low catalyst loadings (0.005 mol %) and yields either the exo- or endo-3-azabicyclo[3.1.0]hexane derivatives with high diastereoselectivity .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the scalability of the dirhodium(II)-catalyzed cyclopropanation suggests potential for large-scale synthesis. Advances in generating diazo compounds in flow systems have improved the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Palladium-catalyzed aerobic (1+2) annulation reactions are used for the synthesis of related compounds.
Substitution: The compound can undergo substitution reactions, particularly in the presence of electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, thermal isomerization can lead to the formation of quinoxaline derivatives .
Scientific Research Applications
Ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on target molecules, influencing their activity. This interaction can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity .
Comparison with Similar Compounds
3-azabicyclo[3.1.0]hexane derivatives: These compounds share a similar bicyclic structure and are often used in drug design.
3-azaspiro[bicyclo[3.1.0]hexane-2,5’-pyrimidines]: These compounds have been studied for their potential antitumor activity.
Uniqueness: Ethyl 3-azabicyclo[310]hex-2-ene-2-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
76100-65-7 |
---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-2-11-8(10)7-6-3-5(6)4-9-7/h5-6H,2-4H2,1H3 |
InChI Key |
YKJWWSPTZQSDFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NCC2C1C2 |
Origin of Product |
United States |
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